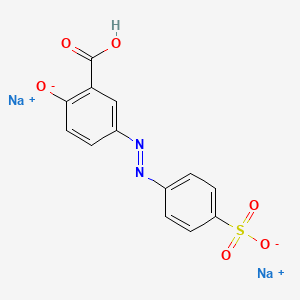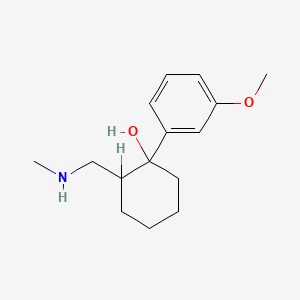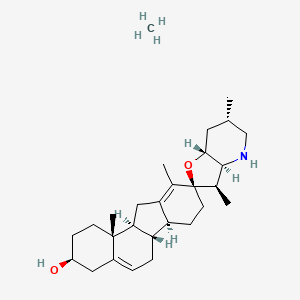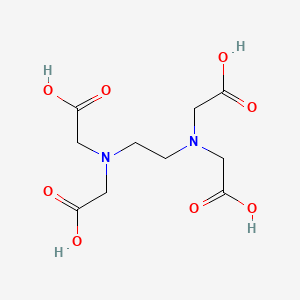
Kupfer(II)-5,9,14,18,23,27,32,36-Octabutoxy-2,3-Naphthalocyanin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine is typically achieved through the molecular fragments method, a process characterized by the condensation of appropriate precursors under controlled conditions. Huo Li-hua (2004) detailed the synthesis using elemental analysis, IR spectra, and UV absorption in CHCl_3, demonstrating specific absorptions at 758 and 854 nm attributed to Q-bands of H-aggregate and monomer, respectively, in fresh solution (Huo Li-hua, 2004).
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a central copper(II) ion coordinated to a naphthalocyanine ring. The presence of octabutoxy groups significantly influences the compound's electronic structure and optical properties, leading to specific UV-Vis absorption characteristics that are indicative of its unique molecular configuration.
Chemical Reactions and Properties
Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine participates in various chemical reactions, including the electrocatalytic reduction of carbon dioxide, as demonstrated by A. Rios-Escudero et al. (2006). This study highlighted the steric and electronic effects of long alkyl chain substituents on the complex's structure and properties, including its role in the electrocatalytic reduction of carbon dioxide around -0.90 V versus Ag/AgCl (A. Rios-Escudero et al., 2006).
Wissenschaftliche Forschungsanwendungen
Organische Leuchtdioden (OLEDs)
Kupfer(II)-5,9,14,18,23,27,32,36-Octabutoxy-2,3-Naphthalocyanin wird häufig in der Optoelektronik eingesetzt, insbesondere bei der Herstellung von organischen Leuchtdioden (OLEDs) {svg_1}. Die einzigartigen photophysikalischen Eigenschaften der Verbindung machen sie zu einer exzellenten Wahl für die Emissionsschicht in OLED-Geräten.
Organische Solarzellen
Diese Verbindung findet auch Anwendung in organischen Solarzellen {svg_2}. Ihre starke Absorption im nahen Infrarotbereich des Sonnenspektrums macht sie zu einem geeigneten Kandidaten für die Verwendung in der aktiven Schicht organischer Photovoltaik-Bauelemente.
Photonische & Optische Materialien
Die Verbindung wird bei der Entwicklung photonischer und optischer Materialien eingesetzt {svg_3}. Ihre starke Absorption und Emission im nahen Infrarotbereich machen sie für eine Vielzahl optischer Anwendungen geeignet.
Sensoren
This compound wird bei der Herstellung von Sensoren eingesetzt {svg_4}. Ihre starke Wechselwirkung mit Licht und ihre Stabilität machen sie zu einer exzellenten Wahl für den Einsatz in optischen Sensoren.
Sicherheitsmarkierungen
Die Verbindung wird in Sicherheitsmarkierungen verwendet {svg_5}. Ihre einzigartigen optischen Eigenschaften können genutzt werden, um Sicherheitsmerkmale zu erzeugen, die schwer zu replizieren sind, wodurch die Sicherheit wichtiger Dokumente und Produkte erhöht wird.
Lithographie
Sie wird in der Lithographie eingesetzt {svg_6}. Die starke Wechselwirkung der Verbindung mit Licht kann genutzt werden, um Muster auf einem Substrat zu erzeugen, ein Schlüsselprozess bei der Herstellung von Mikro- und Nanobauelementen.
Optische Aufzeichnungsmedien
This compound wird in optischen Aufzeichnungsmedien verwendet {svg_7}. Ihre einzigartigen optischen Eigenschaften machen sie für die Verwendung in der Speicherschicht optischer Datenträger geeignet.
Optische Filter
Die Verbindung wird bei der Herstellung von optischen Filtern eingesetzt {svg_8}. Ihre starke Absorption im nahen Infrarotbereich kann genutzt werden, um Filter zu erzeugen, die bestimmte Wellenlängen des Lichts selektiv durchlassen oder blockieren.
Wirkmechanismus
Eigenschaften
IUPAC Name |
copper;5,12,18,25,31,38,44,51-octabutoxy-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27(55),28,30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C80H88N8O8.Cu/c1-9-17-41-89-65-49-33-25-26-34-50(49)66(90-42-18-10-2)58-57(65)73-81-74(58)86-76-61-62(70(94-46-22-14-6)54-38-30-29-37-53(54)69(61)93-45-21-13-5)78(83-76)88-80-64-63(71(95-47-23-15-7)55-39-31-32-40-56(55)72(64)96-48-24-16-8)79(84-80)87-77-60-59(75(82-77)85-73)67(91-43-19-11-3)51-35-27-28-36-52(51)68(60)92-44-20-12-4;/h25-40H,9-24,41-48H2,1-8H3;/q-2;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIWQZDKAOMTKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C2C=CC=CC2=C(C3=C4[N-]C(=C31)N=C5C6=C(C7=CC=CC=C7C(=C6C(=N5)N=C8C9=C(C1=CC=CC=C1C(=C9C(=NC1=NC(=N4)C2=C(C3=CC=CC=C3C(=C21)OCCCC)OCCCC)[N-]8)OCCCC)OCCCC)OCCCC)OCCCC)OCCCC.[Cu+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C80H88CuN8O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1353.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
155773-67-4 |
Source


|
| Record name | Copper(II)-5,9,14,18,23,27,32,36-octabutyloxy-2,3-naphthalocyanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: Why is Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine chosen as a material for near-infrared organic photodiodes (NIR-OPDs)?
A: Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine exhibits strong absorption in the near-infrared (NIR) region of the electromagnetic spectrum. [, ] This property makes it suitable for use in NIR-OPDs, as it can efficiently absorb light at wavelengths around 850 nm, which corresponds to the emission wavelength of GaAs-based optical devices commonly used in optical communications. []
Q2: What strategies were employed to improve the performance of NIR-OPDs using Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine?
A2: Researchers explored two main strategies to enhance the performance of these NIR-OPDs:
- Doping with a Wide-Bandgap Polymer and n-type Dopant: Incorporating a wide-bandgap polymer and an n-type dopant material alongside Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine in the active layer was found to improve both the dark current properties and external quantum efficiency (EQE). [] By optimizing the doping ratio, researchers achieved a maximum EQE of 9%. []
- Implementing a Bi-Layer Structure: A bi-layer structure, incorporating an electron-blocking layer on top of the anode, was found to further reduce dark current in the device. [] This structural modification significantly contributes to improving the on/off ratio, a crucial parameter for optical communication device applications. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Furo[2,3-b]furan, 2,3,3a,6a-tetrahydro-, (3aR,6aS)-rel-](/img/structure/B1146788.png)
![2-[[(Pyridin-2-ylamino)diazenyl]methyl]phenol](/img/structure/B1146791.png)






